N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo group and the acetamide side chain. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Its potential pharmacological activity makes it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Dioxolo compounds: These compounds contain the dioxolo group and have comparable chemical properties.
Uniqueness
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide. It features a quinoline core known for its pharmacological properties and a dioxolo group that enhances its reactivity and interaction with biological targets.
Key Structural Features
- Quinoline Core : Known for intercalating with DNA and inhibiting various enzymes.
- Dioxolo Group : Enhances solubility and bioavailability.
- Acetamide Side Chain : Contributes to the compound's stability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline structure allows for binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is critical in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity against several bacterial strains. In studies evaluating antibacterial efficacy:
- Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- The structure-function relationship suggests that the presence of the chlorophenyl and methoxyphenyl groups contributes significantly to this activity .
Anticancer Potential
The quinoline derivatives have been extensively studied for their anticancer properties. The mechanism involves:
- Inducing apoptosis in cancer cells through DNA damage.
- Inhibiting tumor growth by disrupting metabolic pathways essential for cancer cell survival.
Comparative Analysis
To understand the uniqueness of this compound compared to other quinoline derivatives:
Compound Type | Biological Activity | Unique Features |
---|---|---|
Quinoline Derivatives | Antimicrobial, anticancer | Common core structure but varies in side chains |
Dioxolo Compounds | Enhanced solubility and bioavailability | Presence of dioxolo group increases reactivity |
Acetamide Derivatives | Enzyme inhibition (e.g., AChE) | Acetamide enhances stability and interaction |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antibacterial Screening : A study evaluated a series of quinoline derivatives for antibacterial properties against various strains. Results indicated that modifications on the phenyl rings significantly influenced activity levels .
- Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase revealed that specific substitutions on the quinoline core markedly enhanced inhibitory potency .
- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-33-21-8-6-19(7-9-21)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-18(27)3-5-20/h2-12,28H,13-15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNSPLPTNUHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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